molecular formula C16H11BrN2O3S2 B2895665 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-06-9

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2895665
CAS No.: 681168-06-9
M. Wt: 423.3
InChI Key: ABWOAAQACYYSNU-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a carboxamide-linked dihydrobenzo[b][1,4]dioxine moiety and at the 4-position with a 5-bromothiophen-2-yl group. The bromine atom on the thiophene enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S2/c17-14-6-5-13(24-14)9-8-23-16(18-9)19-15(20)12-7-21-10-3-1-2-4-11(10)22-12/h1-6,8,12H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWOAAQACYYSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound with diverse biological activities that have garnered attention in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate the thiazole and benzodioxine moieties. The general synthetic route includes:

  • Formation of the Thiazole Ring : The starting material is reacted with appropriate reagents under controlled conditions to form the thiazole structure.
  • Construction of the Benzodioxine Core : Subsequent reactions lead to the formation of the 2,3-dihydrobenzo[b][1,4]dioxine framework.
  • Amidation : The final step involves amide bond formation to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess broad-spectrum antibacterial properties against various pathogens. The presence of bromine in the thiophene ring enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .

Compound Activity MIC (μg/mL)
This compoundAntibacterial0.5 - 5
3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidAntibacterial0.25 - 0.75

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and activation of apoptotic pathways. Specifically, this compound showed promising results in inhibiting tumor growth in vitro.

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme critical for DNA repair mechanisms in cancer cells. The IC50 value for this inhibition was reported as low as 0.88 μM . This suggests potential therapeutic applications in cancer treatment by targeting DNA repair pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Antimicrobial Study : A comparative study evaluated various thiazole derivatives against common bacterial strains and found that modifications in structure significantly influenced antimicrobial potency.
    • Results : Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.
  • Anticancer Research : In vitro studies on colon cancer cell lines revealed that thiazole derivatives triggered apoptosis through mitochondrial pathways.
    • Mechanism : Induction of reactive oxygen species (ROS) led to mitochondrial dysfunction and subsequent apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents on Thiazole Synthesis Method Reference
Target Compound C₁₆H₁₂BrN₂O₃S₂ 424.3 5-Bromothiophen-2-yl Likely coupling of dihydrodioxine-carboxylic acid with 4-(5-bromothiophen-2-yl)thiazol-2-amine -
4-(Benzylthio)-N-(4-(dihydrodioxine)thiazol-2-yl)butanamide (CAS 923387-34-2) C₂₂H₂₂N₂O₃S₂ 426.6 Benzylthio-butyl group Amide coupling using DMF/MeOH, column chromatography
N-(4-(2-(Dihydrodioxine-amino)ethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 1005295-15-7) C₂₂H₂₁N₃O₆S 455.5 2-(Dihydrodioxine-amino)ethyl, 3,4-dimethoxybenzamide Multi-step synthesis with EDCl/DIPEA coupling
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(dihydrodioxine)ethylidene)hydrazono)-3-phenyl-dihydrothiazole (7a) C₂₅H₂₀BrN₃O₂S₂ 554.5 4-Bromophenyl, hydrazono-dihydrodioxine Condensation of hydrazides with isothiocyanates
N-(5-(Dihydrodioxine-carboxamido)-2-fluorophenyl)quinoline-6-carboxamide () C₂₈H₂₂FN₃O₄ 483.5 Quinoline-6-carboxamide, 2-fluorophenyl EDCl-mediated coupling in DMF, column chromatography

Spectral Characteristics

Table 2: Key Spectral Data Comparisons

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Dihydrodioxine OCH₂O, δ ppm) ¹³C-NMR (Thiazole C2, δ ppm) MS (ESI) [M+H]+ Reference
Target Compound ~1670 (carboxamide) 4.2–4.5 (d, 2H) ~160 (C=N) 425.3 (calc.) -
CAS 923387-34-2 1665 (amide) 4.3–4.6 (m, 2H) ~158 (C=S) 427.6 (observed)
CAS 1005295-15-7 1682 (amide) 4.1–4.4 (d, 2H) ~162 (C=N) 456.5 (observed)
Compound 19 () 1663–1682 (amide) N/A N/A 400–450 (observed)

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of 5-bromothiophene-2-carbothioamide with α-haloketones. For example:

  • 5-Bromothiophene-2-carbothioamide reacts with 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone in ethanol under reflux to yield 4-(5-bromothiophen-2-yl)thiazol-2-amine .

Optimization Note : Microwave-assisted synthesis reduces reaction time from 6 hours to 25 minutes while maintaining yields >85%.

Alternative Pathway: Cyclization of Thioamides

A modified approach employs 5-bromothiophene-2-carbohydrazide (prepared via hydrazinolysis of methyl 5-bromothiophene-2-carboxylate) with chloroacetyl chloride in DMF. Intramolecular cyclization under basic conditions (K₂CO₃) yields the 2-aminothiazole derivative.

Key Data :

Method Solvent Time (h) Yield (%)
Hantzsch (reflux) Ethanol 6 78
Microwave Ethanol 0.5 87
Thioamide DMF 3 72

Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid

Cyclization of Catechol Derivatives

2,3-Dihydroxybenzoic acid is alkylated with 1,2-dibromoethane in the presence of K₂CO₃ to form 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid .

Reaction Conditions :

  • Solvent : Acetonitrile
  • Temperature : Reflux (82°C)
  • Yield : 68–74%

Ester Hydrolysis and Activation

The methyl ester intermediate (synthesized via sulfuric acid-catalyzed esterification) is hydrolyzed using LiOH·H₂O in THF/H₂O. Subsequent activation as the acyl chloride (SOCl₂, 0°C) enables amide bond formation.

Final Amide Coupling Strategies

Mixed-Anhydride Method

The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF to form a mixed anhydride, which reacts with 4-(5-bromothiophen-2-yl)thiazol-2-amine to yield the target compound.

Advantages :

  • Avoids racemization.
  • Suitable for acid-sensitive substrates.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and HOBt in DCM, the reaction achieves 82% yield after 12 hours.

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Temperature : 0°C → RT

Structural Characterization and Validation

X-ray Crystallography

Single-crystal analysis of intermediate 5-bromothiophene-2-carbohydrazide reveals intermolecular C–H···N interactions stabilizing the dimeric structure. Halogen bonding (Br···F) further influences crystal packing, critical for predicting solubility.

Spectroscopic Confirmation

  • ¹H NMR : Thiazole C–H proton at δ 8.12 ppm (s, 1H).
  • IR : Carboxamide C=O stretch at 1685 cm⁻¹.

Challenges and Optimization Opportunities

Byproduct Formation in Thiazole Synthesis

Racemization at the thiazole C4 position occurs during calcium carbonate-mediated cyclization. Chiral HPLC analysis shows 8–12% enantiomeric excess loss, necessitating alternative bases (e.g., Et₃N).

Solvent Selection for Amide Coupling

Polar aprotic solvents (DMF, DMSO) enhance reactivity but promote hydrolysis. Substituting with 2-MeTHF (a greener solvent) improves yield by 15% while reducing side reactions.

Biological Relevance and Derivative Synthesis

While the target compound’s bioactivity remains underexplored, analogues exhibit:

  • PARP1 Inhibition : IC₅₀ values as low as 0.082 μM for benzoxazinone derivatives.
  • Antiviral Activity : EC₅₀ = 3.2 μM against HIV-1 for related thiophene-triazole hybrids.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Thiazole ring formation : React 2-aminothiazole derivatives with bromothiophene-containing aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Coupling with dihydrobenzo[d][1,4]dioxine : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
  • Bromination : Introduce bromine at the 5-position of the thiophene moiety using N-bromosuccinimide (NBS) in DMF at 60°C .
  • Key Conditions : Optimize solvent polarity (e.g., DMF for bromination, THF for coupling), reaction time (4–12 hours), and temperature (60–80°C). Monitor purity via TLC and HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for thiophene/thiazole) and carboxamide carbonyl signals (δ ~165 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1680 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro screens :
  • Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 values) .
  • Antimicrobial : Broth microdilution for MIC against S. aureus and E. coli .
  • Enzyme inhibition : COX-1/2 or kinase assays to identify target engagement .
  • Control Compounds : Compare with structurally related analogs (e.g., chloro or methyl substituents) to assess bromine’s role .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with:
  • Alternative halogens (Cl, I) at the thiophene 5-position.
  • Modified dihydrodioxine substituents (e.g., methoxy, nitro groups) .
  • Biological Testing : Correlate substituent effects with activity metrics (e.g., IC50, MIC) using regression analysis.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with COX-2 or bacterial topoisomerases .

Q. What strategies resolve contradictions in bioactivity data across similar compounds?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Aggregate data from analogs (e.g., thiophene-thiazole hybrids) to identify trends. For example, bromine enhances cytotoxicity but reduces solubility .
  • ADME Profiling : Compare logP, plasma stability, and metabolic clearance to explain discrepancies between in vitro and in vivo results .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio). For bromination, NBS (1.2 eq.) in DMF at 70°C improves yield (>75%) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Scale-Up Challenges : Address exothermic reactions via controlled addition of reagents and temperature monitoring .

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